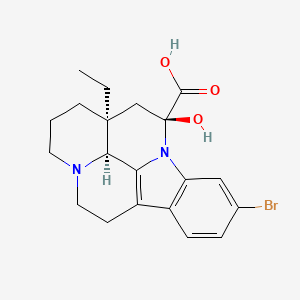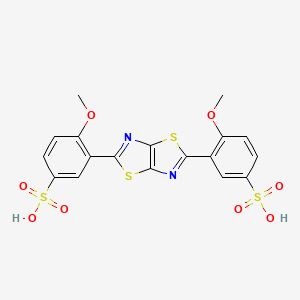
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with multiple hydroxyl groups and a methyl substitution. The trans- configuration indicates the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the quinoline core and the desired trans- configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives, quinones, and hydrogenated compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and quinoline core play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(f)quinoline: A simpler quinoline derivative without the hydroxyl and methyl substitutions.
Quinoline: The parent compound of the quinoline family.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Uniqueness
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- is unique due to its specific substitutions and trans- configuration, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
| 69319-44-4 | |
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-8-2-3-10-9-5-7-13(16)14(17)11(9)4-6-12(10)15/h5,7,10,12,16-17H,2-4,6,8H2,1H3/t10-,12-/m0/s1 |
Clave InChI |
SWFUCNOWUPBIGO-JQWIXIFHSA-N |
SMILES isomérico |
CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC(=C3O)O |
SMILES canónico |
CN1CCCC2C1CCC3=C2C=CC(=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/no-structure.png)

![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)



